molecular formula C13H21BrN2OS B14709871 6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr CAS No. 21457-24-9

6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr

Cat. No.: B14709871
CAS No.: 21457-24-9
M. Wt: 333.29 g/mol
InChI Key: MXYDLSZUMOMXSK-UHFFFAOYSA-N
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Description

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused with a thiazolo-pyrimidine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazolo-pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The final step involves the addition of hydrobromic acid to form the HBr salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spiro structure and are studied for their biological activities.

    Thiazolo-pyrimidines: Compounds with similar core structures but different substituents.

    Cyclohexane Derivatives: Compounds with cyclohexane rings and various functional groups.

Uniqueness

6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is unique due to its specific combination of a spirocyclohexane ring and a thiazolo-pyrimidine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

21457-24-9

Molecular Formula

C13H21BrN2OS

Molecular Weight

333.29 g/mol

IUPAC Name

3,7-dimethylspiro[6H-[1,3]thiazolo[3,2-a]pyrimidine-5,1'-cyclohexane]-7-ol;hydrobromide

InChI

InChI=1S/C13H20N2OS.BrH/c1-10-8-17-11-14-12(2,16)9-13(15(10)11)6-4-3-5-7-13;/h8,16H,3-7,9H2,1-2H3;1H

InChI Key

MXYDLSZUMOMXSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(CC3(N12)CCCCC3)(C)O.Br

Origin of Product

United States

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